molecular formula C9H14O3 B2977169 tert-Butyl 2-(prop-2-yn-1-yloxy)acetate CAS No. 339531-55-4

tert-Butyl 2-(prop-2-yn-1-yloxy)acetate

Cat. No.: B2977169
CAS No.: 339531-55-4
M. Wt: 170.208
InChI Key: SUOOPKUCCQIHHH-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(prop-2-yn-1-yloxy)acetate” is a chemical compound with the CAS Number: 339531-55-4 . It has a molecular weight of 170.21 and its molecular formula is C9H14O3 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found.

Scientific Research Applications

Degradation Pathways and Environmental Implications

The study of degradation pathways during the treatment of methyl tert-butyl ether (MTBE) by the UV/H2O2 process revealed the generation of various byproducts, including tert-butyl formate (TBF) and acetone. This research provides essential insights into the environmental impact and treatment of water contaminants, emphasizing the compound's role in understanding and mitigating pollution (Stefan, Mack, & Bolton, 2000).

Catalysis and Synthesis

Iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols demonstrated the versatility of tert-butyl acetate in facilitating the synthesis of carboxylates. This method stands out for providing a direct route to important raw materials in organic and industrial chemistry, showcasing the compound's utility in innovative catalytic processes (Iuchi, Obora, & Ishii, 2010).

Acid Proliferation and Autocatalytic Fragmentation

Research on acid proliferation through autocatalytic fragmentation of an acetoacetate derivative, including tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, unveiled a mechanism for increasing acid concentration in a geometric progression. This novel concept opens avenues for advanced material processing and synthesis techniques, leveraging the autocatalytic properties of related compounds (Ichimura, Arimitsu, & Kudo, 1995).

Antioxidant Activities and Media Effects

The investigation into the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 3,5-di-tert-butylcatechol (DTBC), highlighted the influence of media on their H-atom donating activities. This research contributes to a deeper understanding of how different solvents affect the antioxidant properties of compounds, which is crucial for developing more effective antioxidants in pharmaceuticals and food preservation (Barclay, Edwards, & Vinqvist, 1999).

Polymerization and Material Science

The role of tert-butyl esters as potential reversible chain transfer agents in the copolymerization of vinyl ether and oxirane showcased the compound's utility in creating polymers with specific end-group functionalities. This study illuminates pathways for developing advanced materials with tailored properties, underscoring the compound's contribution to material science and engineering (Hotta, Kanazawa, & Aoshima, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H227 . These indicate that it can cause skin irritation, serious eye irritation, and that it is flammable . The precautionary statements include P501, P210, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P403+P235 . These statements provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

tert-butyl 2-prop-2-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5-6-11-7-8(10)12-9(2,3)4/h1H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOOPKUCCQIHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil) (23 mmol) in dry THF (10 mL) at 0° C. under nitrogen was gradually added terButylglycolate (19.1 mmol). The resultant reaction mixture was allowed to stir at room temperature for 30 min. This was followed by the addition of Propargyl bromide (23 mmol). The reaction mixture was then stirred at room temperature for 8 h. The reaction was concentrated in vacuo and diluted with water (30 mL). The mixture was then extracted with DCM (3×). The organics were combined, dried over sodium sulfate, filtered and concentrated under vacuum to furnish a crude residue. This was subjected to flash column chromatography using hexanes and ethyl acetate to afford 19 as a clear oil (70% yield).
Quantity
23 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
19.1 mmol
Type
reactant
Reaction Step Two
Quantity
23 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
70%

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